2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1817835-85-0
VCID: VC11670138
InChI: InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F
Molecular Formula: C12H15BF2O3
Molecular Weight: 256.06 g/mol

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester

CAS No.: 1817835-85-0

Cat. No.: VC11670138

Molecular Formula: C12H15BF2O3

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester - 1817835-85-0

Specification

CAS No. 1817835-85-0
Molecular Formula C12H15BF2O3
Molecular Weight 256.06 g/mol
IUPAC Name 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChI InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3
Standard InChI Key MVXBILKGESXTHS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester features a phenyl ring substituted with fluorine atoms at the 2- and 5-positions, a hydroxyl group at the 4-position, and a pinacol-protected boronic ester moiety. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability by shielding the reactive boronic acid, enabling handling under ambient conditions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H15BF2O3\text{C}_{12}\text{H}_{15}\text{BF}_2\text{O}_3
Molecular Weight256.06 g/mol
CAS Number1817835-85-0
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (two fluorine, one boronate)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound typically reveals distinct signals for the aromatic protons (δ 6.8–7.2 ppm), fluorine atoms (δ -110 to -120 ppm in 19F^{19}\text{F}-NMR), and pinacol methyl groups (δ 1.2–1.4 ppm in 1H^1\text{H}-NMR). Mass spectrometry confirms the molecular ion peak at m/z 256.06.

Synthesis and Industrial Preparation

Synthetic Pathways

The primary synthesis route involves reacting 2,5-difluoro-4-hydroxybenzene with pinacolborane (HBpin\text{HBpin}) under catalytic conditions. A palladium-based catalyst (e.g., Pd(dppf)Cl2_2) facilitates boronation, achieving yields exceeding 70%. Alternative methods adapt Miyaura borylation protocols, utilizing diboron reagents like bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) .

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
Starting Material2,5-Difluoro-4-hydroxybenzene
Boron SourcePinacolborane (HBpin\text{HBpin})
CatalystPd(dppf)Cl2_2 (5 mol%)
SolventTetrahydrofuran (THF)
Temperature80°C, 12 hours
Yield72–85%

Optimization Challenges

Side reactions, such as protodeboronation or hydroxyl group oxidation, necessitate inert atmospheres (N2_2/Ar) and anhydrous conditions. Purification via silica gel chromatography with ethyl acetate/petroleum ether mixtures (10:90 v/v) isolates the product as a faint yellow solid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of pharmaceutical synthesis. For example, coupling with 5-bromo-2-methylthiazole derivatives yields biaryl structures prevalent in kinase inhibitors . The fluorine atoms enhance electron-withdrawing effects, directing regioselectivity in coupling reactions .

Hydroxyl Group Functionalization

The 4-hydroxyl group serves as a handle for further derivatization. Acylation or alkylation reactions convert it into esters or ethers, broadening utility in prodrug design. For instance, benzylation under Mitsunobu conditions produces 2,5-difluoro-4-benzyloxyphenylboronic acid pinacol ester, a precursor to anticoagulant candidates .

Research Advancements and Case Studies

Stability Studies

Recent investigations highlight the compound’s stability under acidic conditions (pH 4–6), contrasting with unprotected boronic acids, which hydrolyze rapidly. This property enables its use in aqueous-phase reactions, expanding compatibility with biological systems.

Catalytic Innovations

Palladium-free protocols using nickel catalysts (e.g., NiCl2_2(dppp)) have achieved comparable coupling efficiencies, reducing costs and metal contamination risks . Such advances align with green chemistry principles, emphasizing sustainable synthesis .

ParameterRecommendationSource
Storage Temperature2–8°C, desiccated
IncompatibilitiesStrong acids/bases, oxidizers
Personal Protective Eq.Gloves, goggles, fume hood

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